2-(3-fluorobenzoyl)-1-methyl-1H-imidazole
Overview
Description
2-(3-Fluorobenzoyl)-1-methyl-1H-imidazole is a chemical compound characterized by its unique structure, which includes a fluorine atom on the benzene ring and a methyl group on the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-fluorobenzoyl)-1-methyl-1H-imidazole typically involves the reaction of 3-fluorobenzoyl chloride with 1-methylimidazole under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature and solvent choice are optimized to achieve high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes, depending on the desired scale and purity. The use of catalysts and advanced purification techniques can enhance the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Fluorobenzoyl)-1-methyl-1H-imidazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of substituted imidazoles or benzoyl derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the manufacture of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 2-(3-fluorobenzoyl)-1-methyl-1H-imidazole exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom on the benzene ring enhances the compound's binding affinity to certain enzymes and receptors, leading to its biological activity.
Comparison with Similar Compounds
2-(4-Fluorobenzoyl)-1-methyl-1H-imidazole
2-(2-Fluorobenzoyl)-1-methyl-1H-imidazole
2-(3-Chlorobenzoyl)-1-methyl-1H-imidazole
Uniqueness: 2-(3-Fluorobenzoyl)-1-methyl-1H-imidazole is unique due to the position of the fluorine atom on the benzene ring, which influences its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
(3-fluorophenyl)-(1-methylimidazol-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c1-14-6-5-13-11(14)10(15)8-3-2-4-9(12)7-8/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZILLIUUSIODKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(=O)C2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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